molecular formula C25H22N4O3 B11402649 3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11402649
M. Wt: 426.5 g/mol
InChI Key: ZRCGRFDRAALKIZ-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the hydroxy, methoxy, and pyridinyl groups through various substitution reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the pyrazole ring could lead to a dihydropyrazole derivative.

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by binding to these targets, modulating their activity, and ultimately influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups and the resulting biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H22N4O3/c1-15-5-10-20(30)19(12-15)22-21-23(28-27-22)25(31)29(14-16-4-3-11-26-13-16)24(21)17-6-8-18(32-2)9-7-17/h3-13,24,30H,14H2,1-2H3,(H,27,28)

InChI Key

ZRCGRFDRAALKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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